2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a diazino[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the diazino[4,5-d]pyrimidine core, followed by the introduction of the fluorophenyl and dimethyl groups through electrophilic aromatic substitution reactions. The final step involves the coupling of the sulfonyl and acetyl groups under controlled conditions, such as the use of specific catalysts and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can replace certain groups with others to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts. Its structural features could be optimized to enhance biological activity and selectivity.
Medicine
In medicine, derivatives of this compound might exhibit pharmacological properties, such as anti-inflammatory or anticancer activity. Research into its mechanism of action and therapeutic potential could lead to the development of new treatments.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in manufacturing.
Mechanism of Action
The mechanism of action of 2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and effects on cellular processes are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-CHLOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
- 2-{[2-(4-BROMOPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H20FN5O3S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20FN5O3S/c1-13-4-10-16(11-5-13)25-17(30)12-33-21-18-20(28(2)23(32)29(3)22(18)31)26-19(27-21)14-6-8-15(24)9-7-14/h4-11H,12H2,1-3H3,(H,25,30) |
InChI Key |
ZJRGZOKYGUGFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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